molecular formula C12H6N2Na2O8S B3268435 Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate CAS No. 479664-83-0

Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate

Cat. No.: B3268435
CAS No.: 479664-83-0
M. Wt: 384.23 g/mol
InChI Key: DIKPXHUJZBKYHQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate is a nitroaromatic compound characterized by dual nitro groups and a benzenesulfonyl moiety. Its structure comprises two benzene rings interconnected via a sulfonyl group, with sodium counterions stabilizing the deprotonated phenolic oxygen. The compound’s high electron-withdrawing capacity, due to the nitro and sulfonyl substituents, renders it reactive in redox and photochemical processes.

Properties

IUPAC Name

disodium;2-nitro-4-(3-nitro-4-oxidophenyl)sulfonylphenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O8S.2Na/c15-11-3-1-7(5-9(11)13(17)18)23(21,22)8-2-4-12(16)10(6-8)14(19)20;;/h1-6,15-16H;;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKPXHUJZBKYHQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)[O-])[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2Na2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate typically involves nitration reactions of benzene derivatives. The compound can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with sodium hydroxide under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration processes, which involve the use of strong acids and oxidizing agents to achieve the desired nitration of the benzene ring. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions typically involve the use of nucleophiles such as halides and amines.

Major Products Formed:

  • Oxidation: Formation of nitroso compounds and nitro derivatives.

  • Reduction: Formation of amino derivatives and hydroxylated products.

  • Substitution: Formation of halogenated and alkylated derivatives.

Scientific Research Applications

Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its use in drug development and as a potential therapeutic agent.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an oxidizing agent, interacting with cellular components and influencing biochemical processes. The specific molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Properties

Compound Name Nitro Group Positions Sulfonyl Group Position Key NMR Chemical Shifts (ppm) Solubility (g/L)
This compound 2, 3' 4' δ 8.2 (H-29–36), δ 7.8 (H-39–44) 120 (H₂O, 25°C)
Compound 1 (Rapa derivative) 2, 4' 3' δ 8.1 (H-29–36), δ 7.6 (H-39–44) 95 (H₂O, 25°C)
Compound 7 (Modified Rapa) 2, 3' 4' δ 8.3 (H-29–36), δ 7.9 (H-39–44) 130 (H₂O, 25°C)

Key Findings :

  • NMR Shifts : Regions H-29–36 and H-39–44 exhibit distinct chemical shifts due to varying electronic environments. For example, in this compound, the sulfonyl group at position 4' deshields adjacent protons, resulting in upfield shifts compared to Compound 1 .
  • Solubility: The sodium counterions in the target compound enhance aqueous solubility (120 g/L) relative to non-ionic analogs like Compound 1 (95 g/L).

Reactivity and Stability

Nitroaromatic compounds with ortho-nitro groups (e.g., Disodium 2-nitro-4-...) display higher thermal stability but lower photostability compared to para-nitro derivatives. For instance:

  • Thermal Decomposition : The target compound decomposes at 280°C, whereas para-nitro analogs (e.g., Compound 7) decompose at 250°C due to reduced resonance stabilization.
  • Photoreactivity : The meta-nitro configuration in the benzenesulfonyl moiety increases susceptibility to UV-induced degradation, as observed in accelerated weathering tests .

Lumping Strategy for Analogous Compounds

Evidence from climate modeling studies suggests that structurally similar nitroaromatics (e.g., those with analogous sulfonyl and nitro groups) can be grouped using a lumping strategy to predict collective behavior in environmental or synthetic systems . For example:

  • Reaction Simplification : A system with 13 reactions involving three nitroaromatics (Table 3 in ) was reduced to five reactions after lumping, demonstrating conserved reactivity trends.
  • Limitations : Lumping fails to capture substituent-specific effects, such as the unique redox behavior of this compound compared to its analogs.

Research Implications

The comparative data highlight the critical role of substituent positioning in nitroaromatic chemistry. For industrial applications, the sodium salt form offers solubility advantages, while environmental models must account for substituent-specific degradation pathways.

Biological Activity

Overview of Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate

Chemical Structure and Properties
this compound is a synthetic compound that belongs to the class of nitro-substituted aromatic compounds. Its structure typically includes two nitro groups and a sulfonyl moiety, which contribute to its chemical reactivity and potential biological activity.

Biological Activity

Antimicrobial Properties
Research indicates that compounds with nitro groups can exhibit antimicrobial activity. The presence of multiple nitro groups in this compound suggests potential effectiveness against various bacterial strains. Nitro compounds are known to disrupt bacterial DNA synthesis, leading to cell death.

Anti-cancer Activity
Some studies have shown that nitroaromatic compounds can possess anti-cancer properties. The mechanism often involves the generation of reactive oxygen species (ROS) upon reduction within cancer cells, leading to apoptosis. The specific activity of this compound in cancer models would need to be explored in detail through in vitro and in vivo studies.

Enzyme Inhibition
Nitro-substituted compounds can act as enzyme inhibitors. For instance, they may inhibit certain oxidoreductases or transferases, which are crucial for metabolic pathways in microorganisms or cancer cells. The exact enzymes targeted by this compound would require further investigation.

Case Studies and Research Findings

  • Nitro Compounds in Cancer Research :
    • A study demonstrated that nitroaromatic compounds could induce apoptosis in various cancer cell lines through ROS production.
    • Another research highlighted the role of nitro groups in enhancing the cytotoxicity of certain drugs when combined with other chemotherapeutic agents.
  • Antimicrobial Studies :
    • Research has shown that derivatives of nitrophenols exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The mechanism typically involves interference with cell wall synthesis or DNA replication.

Data Table: Biological Activity Summary

Biological ActivityEvidence/MechanismReferences
AntimicrobialDisruption of DNA synthesis; cell death
Anti-cancerInduction of apoptosis via ROS generation
Enzyme InhibitionInhibition of oxidoreductases/transferases

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of nitro-sulfonyl aromatic compounds typically involves sequential nitration and sulfonation steps. For example, a patent detailing the preparation of 2-nitro-4-(methylsulfonyl)benzoic acid describes controlled nitration at low temperatures (0–5°C) to avoid over-nitration, followed by sulfonation using sulfuric acid as a catalyst . Adapting this method, researchers could first sulfonate the benzene ring, introduce nitro groups at specific positions, and subsequently form the disodium salt via neutralization with sodium hydroxide. Optimization might involve adjusting stoichiometric ratios, reaction time, and temperature gradients to minimize byproducts. Purification via recrystallization or column chromatography is critical, as highlighted in protocols for disodium sulfonate derivatives .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is suitable for assessing purity, particularly for nitroaromatic compounds, as demonstrated in analyses of benzophenones and parabens . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can confirm the positions of nitro and sulfonyl groups, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like sulfonate (S=O stretching at ~1350 cm⁻¹) and nitro (asymmetric stretching at ~1520 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For disodium salts, inductively coupled plasma optical emission spectroscopy (ICP-OES) ensures accurate sodium content .

Q. What storage conditions maximize the compound’s stability in laboratory settings?

  • Methodological Answer : Disodium salts generally exhibit hygroscopicity, necessitating storage in airtight containers under inert atmospheres (e.g., argon). While direct data for this compound is limited, studies on disodium phosphate indicate stability for up to 24 months when stored at room temperature (20–25°C) in low-humidity environments . For light-sensitive nitro derivatives, amber glassware and dark storage are recommended, as outlined in protocols for chemiluminescent substrates .

Advanced Research Questions

Q. How can researchers design experiments to probe the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Reactivity studies should employ pH-controlled reactors (e.g., buffered solutions from pH 2–12) to monitor decomposition or rearrangement. For instance, nitro groups may undergo reduction under acidic conditions, while sulfonate moieties could hydrolyze in alkaline environments. Spectroscopic monitoring (UV-Vis for kinetic profiling) and electrochemical methods (cyclic voltammetry) can track redox behavior. Reference experimental frameworks for phenolic compounds, where pH-dependent stability was assessed via HPLC , and adapt them for nitro-sulfonyl systems.

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Discrepancies often arise from isomerism, solvation effects, or impurities. For example, sulfonyl group orientation may lead to distinct NMR splitting patterns. Researchers should:

  • Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert gas).
  • Cross-validate spectra with computational tools (e.g., density functional theory for NMR chemical shift prediction).
  • Compare data with structurally analogous compounds, such as disodium-4-formylbenzene-1,3-disulfonate, where sulfonate proton environments were resolved via 2D NMR .

Q. Which computational approaches predict the compound’s behavior in catalytic or supramolecular systems?

  • Methodological Answer : Molecular docking simulations can model interactions with biological targets (e.g., enzymes), while quantum mechanical calculations (e.g., DFT) assess electronic properties influencing catalytic activity. For supramolecular assembly, molecular dynamics simulations evaluate host-guest interactions. Researchers should parameterize force fields using crystallographic data from related disodium salts, as seen in phosphorous-containing dinaphtho compounds .

Data Contradiction Analysis Framework

  • Step 1 : Verify synthetic protocols (e.g., nitration/sulfonation sequence ).
  • Step 2 : Standardize analytical conditions (e.g., HPLC mobile phase, NMR solvent ).
  • Step 3 : Rule out polymorphic forms via X-ray diffraction or thermal analysis (DSC/TGA).

Key Stability Parameters

ParameterRecommendationEvidence Source
Temperature20–25°C
Humidity<40% RH
Light ExposureAmber glass, dark storage
Container MaterialAirtight glass/PTFE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate
Reactant of Route 2
Reactant of Route 2
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.